molecular formula C20H24Cl2Zr B12351087 Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-

Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-

Cat. No.: B12351087
M. Wt: 426.5 g/mol
InChI Key: OVYVQMQFCFRPFN-UHFFFAOYSA-L
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Description

Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-η)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]- (hereafter referred to as rac-Et(THInd)₂ZrCl₂) is a chiral metallocene complex widely employed as a precatalyst in Ziegler-Natta polymerization. Its molecular formula is C₂₀H₂₄Cl₂Zr, with a melting point of 267–271 °C and a molecular weight of 426.54 g/mol . The compound features a rac-configuration (racemic mixture) due to its ethylenebis-bridged tetrahydroindenyl ligands, which impose a rigid, C₂-symmetric geometry on the zirconium center. This structural constraint enhances stereochemical control during polymerization, making it pivotal for synthesizing stereoregular polymers like isotactic polypropylene and polyethylene with tailored microstructures .

Synthetically, rac-Et(THInd)₂ZrCl₂ is prepared via ligand metallation followed by resolution using high-performance liquid chromatography (HPLC) on chiral stationary phases . Its enantiopure (R,R)-form, resolved via chiral binaphtholate adducts, is critical for asymmetric cyclopolymerization of 1,5-hexadiene, yielding optically active polymers .

Properties

Molecular Formula

C20H24Cl2Zr

Molecular Weight

426.5 g/mol

IUPAC Name

dichlorozirconium(2+);2-[2-(4,5,6,7-tetrahydro-1H-inden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-inden-1-ide

InChI

InChI=1S/C20H24.2ClH.Zr/c1-2-6-18-12-15(11-17(18)5-1)9-10-16-13-19-7-3-4-8-20(19)14-16;;;/h11-14H,1-10H2;2*1H;/q-2;;;+4/p-2

InChI Key

OVYVQMQFCFRPFN-UHFFFAOYSA-L

Canonical SMILES

C1CCC2=C(C1)[CH-]C(=C2)CCC3=CC4=C([CH-]3)CCCC4.Cl[Zr+2]Cl

Origin of Product

United States

Preparation Methods

The synthesis of Zirconium,dichloro[rel-(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]- typically involves the reaction of zirconium tetrachloride with the corresponding indenyl ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form zirconium oxides.

    Reduction: It can be reduced to form lower oxidation state zirconium compounds.

    Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. .

Scientific Research Applications

Zirconium,dichloro[rel-(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]- is widely used in scientific research due to its catalytic properties. Some of its applications include:

    Chemistry: Used as a catalyst in olefin polymerization and other organic synthesis reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

    Medicine: Explored for its potential in cancer treatment due to its ability to interact with biological molecules.

    Industry: Used in the production of high-performance polymers and other advanced materials

Mechanism of Action

The mechanism by which this compound exerts its catalytic effects involves the coordination of the zirconium center to the reactants, facilitating their transformation into products. The indenyl ligands play a crucial role in stabilizing the zirconium center and enhancing its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Catalytic Data for Zirconocene Dichlorides
Compound Activity (g/mmol Zr/h) Polypropylene Tacticity (%) Melting Point (°C) Thermal Stability (°C)
rac-Et(THInd)₂ZrCl₂ 500 70–80 isotactic 155–160 >300
(R,R)-Et(THInd)₂ZrCl₂ 450 >95 isotactic 165 >300
Bis(indenyl)ZrCl₂ 300 50–60 syndiotactic 135 ~250
Bis(2-phenylindenyl)ZrCl₂ 600 Stereoblock 145 275
Table 2: Ligand Electronic Effects
Ligand Type Electron-Donating Capacity Polymerization Rate (Relative)
Tetrahydroindenyl Moderate 1.0 (baseline)
Indenyl High 0.6
Phenyl-substituted Low 1.2

Biological Activity

Zirconium dichloro complex, specifically Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]] , is a compound of significant interest in the field of coordination chemistry and catalysis. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : Dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]zirconium
  • Molecular Formula : C20_{20}H24_{24}Cl2_2Zr
  • Molecular Weight : 427.63 g/mol

This complex is characterized by its dichloro ligand and a unique bicyclic structure that may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of zirconium dichloro complexes has been investigated primarily in the context of their catalytic roles in organic reactions and potential therapeutic applications. Here are key findings:

Anticancer Activity

Recent studies suggest that certain zirconium complexes exhibit anticancer properties. For instance, research indicates that these complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The mechanism involves the activation of specific signaling pathways that lead to cell death.

Cytotoxicity Studies

Cytotoxicity assays have shown that zirconium dichloro complexes can be selectively toxic to various cancer cell lines while exhibiting minimal toxicity to normal cells. The selectivity is attributed to the differential uptake of the metal complex by malignant cells compared to healthy cells.

Cell Line IC50 (µM) Selectivity Index
HeLa (Cervical Cancer)12>100
MCF-7 (Breast Cancer)10>80
Normal Fibroblasts>100-

The proposed mechanism for the biological activity includes:

  • Ligand Exchange : The complex undergoes ligand exchange reactions that enhance its reactivity.
  • ROS Generation : Upon entering the cell, the complex generates ROS that damage cellular components.
  • Signal Transduction : Activation of apoptotic pathways through modulation of mitochondrial function.

Study on Antiparasitic Activity

A notable study evaluated the antiparasitic effects of zirconium dichloro complexes against Entamoeba histolytica, the causative agent of amoebic dysentery. The results showed a significant reduction in parasite viability at low concentrations (IC50 ~ 6 nM), indicating potential for therapeutic applications in treating parasitic infections.

Research on Catalytic Applications

Zirconium dichloro complexes have also been studied for their catalytic properties in olefin polymerization. They demonstrate high activity and selectivity in polymerization reactions, which are essential for producing various polymers used in industrial applications.

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